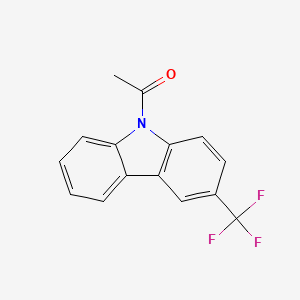
9-Acetyl-3-trifluoromethylcarbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Acetyl-3-trifluoromethylcarbazole is a chemical compound with the molecular formula C15H10F3NO and a molecular weight of 277.24 g/mol . It is a derivative of carbazole, a heterocyclic aromatic organic compound known for its applications in optoelectronic devices due to its excellent photochemical and thermal stability . The trifluoromethyl group and acetyl group attached to the carbazole core enhance its chemical properties, making it a valuable compound in various scientific research fields.
Métodos De Preparación
The synthesis of 9-Acetyl-3-trifluoromethylcarbazole typically involves the functionalization of the carbazole core. One common method includes the Friedel-Crafts acylation reaction, where carbazole is reacted with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually involve refluxing the mixture in an inert solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
9-Acetyl-3-trifluoromethylcarbazole undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include organic solvents like acetone or dichloromethane, and catalysts such as aluminum chloride or palladium on carbon. Major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
9-Acetyl-3-trifluoromethylcarbazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 9-Acetyl-3-trifluoromethylcarbazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact molecular targets and pathways involved depend on the specific application and the derivative being studied.
Comparación Con Compuestos Similares
9-Acetyl-3-trifluoromethylcarbazole can be compared with other carbazole derivatives such as:
9-Acetylcarbazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-Trifluoromethylcarbazole: Lacks the acetyl group, affecting its reactivity and applications.
9-Ethyl-3-trifluoromethylcarbazole:
The presence of both the acetyl and trifluoromethyl groups in this compound makes it unique, providing a balance of chemical stability, reactivity, and biological activity that is not found in other similar compounds.
Propiedades
Fórmula molecular |
C15H10F3NO |
|---|---|
Peso molecular |
277.24 g/mol |
Nombre IUPAC |
1-[3-(trifluoromethyl)carbazol-9-yl]ethanone |
InChI |
InChI=1S/C15H10F3NO/c1-9(20)19-13-5-3-2-4-11(13)12-8-10(15(16,17)18)6-7-14(12)19/h2-8H,1H3 |
Clave InChI |
PLNZBJRCCALEPL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C2=C(C=C(C=C2)C(F)(F)F)C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



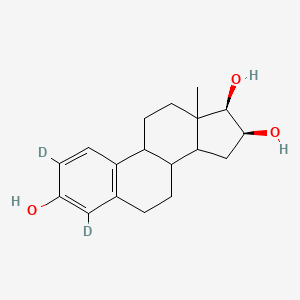

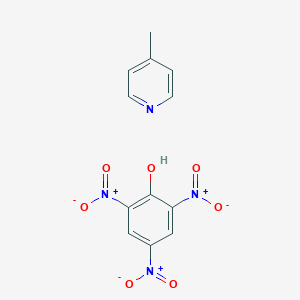
![1-(m-Tolylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B14115947.png)
![methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14115950.png)
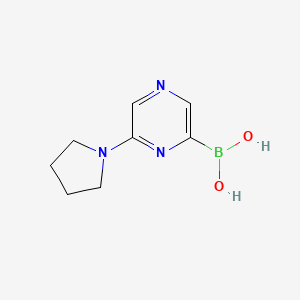
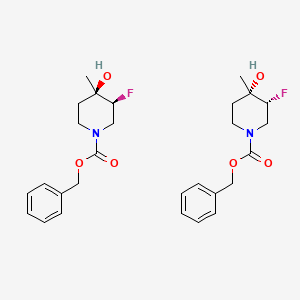
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/structure/B14115971.png)
![ethyl N-[(2,6-dichlorophenyl)carbamothioyl]carbamate](/img/structure/B14115978.png)

![3-(Dimethylamino)-2-pyridin-4-yl-1-[4-(quinolin-2-ylmethoxy)phenyl]prop-2-en-1-one](/img/structure/B14115984.png)
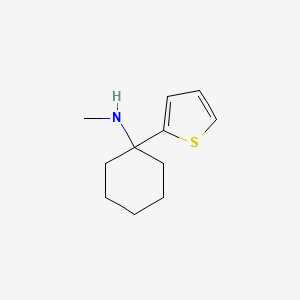
![Bicyclo[6.1.0]non-4-ene-9-carboxylic acid, methyl ester, (1a,8a,9b)-](/img/structure/B14115994.png)
